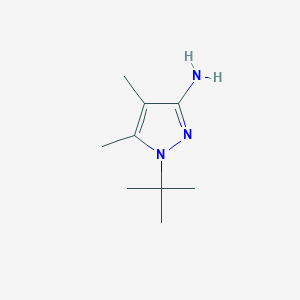

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6-7(2)12(9(3,4)5)11-8(6)10/h1-5H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKDMQBAAZHDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1N)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine has been explored for its potential therapeutic effects. It serves as a building block for synthesizing more complex heterocyclic compounds that exhibit various biological activities.

Case Studies

- Anticancer Activity : Research involving molecular docking studies demonstrated that this compound exhibits promising anticancer activity by inhibiting tumor cell proliferation in vitro .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential use in drug development.

Agrochemical Applications

In the field of agrochemicals, this compound is utilized for developing new pesticides and herbicides due to its biological activity against pests and pathogens. Its structural characteristics allow it to interact effectively with biological systems in plants and animals.

Materials Science Applications

The compound's unique properties make it suitable for applications in materials science, particularly in the synthesis of polymers and other advanced materials. Its ability to act as a ligand in coordination chemistry opens avenues for creating novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Observations :

Key Observations :

Key Observations :

Physical and Chemical Properties

Biological Activity

1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through synthesis, evaluation of biological effects, and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylhydrazine with appropriate carbonyl compounds under controlled conditions. Various methods have been reported for synthesizing pyrazole derivatives, emphasizing the efficiency and yield of the process.

| Compound | Synthesis Method | Yield | Conditions |

|---|---|---|---|

| This compound | Reaction with carbonyl compound | High | Solvent-free conditions at elevated temperatures |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds containing the pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound this compound has been evaluated for its cytotoxicity and apoptosis-inducing properties.

In a screening study, several pyrazole derivatives were tested for their ability to inhibit cell growth:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 2.43 - 7.84 |

| This compound | HepG2 | 4.98 - 14.65 |

These results suggest that this compound may act as a microtubule-destabilizing agent, similar to other known anticancer agents.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the disruption of microtubule assembly and induction of apoptosis. For instance, compounds similar to this compound have been shown to enhance caspase activity and induce morphological changes in cancer cells at specific concentrations.

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

- Cytotoxicity Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant growth inhibition compared to controls. The compound induced apoptosis as evidenced by increased caspase activity.

- Selectivity Analysis : Further investigations revealed that this compound exhibited higher selectivity towards cancer cells compared to non-cancerous cell lines, indicating its potential as a therapeutic agent with reduced side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 1-(tert-Butyl)-4,5-dimethyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between tert-butyl-substituted pyrazole precursors and amines. For example, analogous pyrazole derivatives are synthesized using alkylation or nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) . Optimization may include varying catalysts (e.g., K₂CO₃ or NaH), solvent polarity, and reaction time. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high yields (>70%) .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~2.1–2.3 ppm). Pyrazole ring protons appear as distinct singlets or doublets (δ 5.5–7.0 ppm) .

- IR Spectroscopy : Confirm amine N-H stretches (~3300 cm⁻¹) and pyrazole C=N/C-C vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screens include:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Microbial Susceptibility : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tautomeric forms using crystallographic data?

- Methodological Answer : X-ray crystallography is critical to identify dominant tautomers. For example, in analogous pyrazoles, tautomer I (amine at position 3) and II (amine at position 5) coexist in the crystal lattice, confirmed via hydrogen-bonding networks (N-H⋯N interactions) and planarity analysis of the triazole ring . Density Functional Theory (DFT) calculations can complement experimental data to predict tautomeric stability .

Q. What computational approaches are effective for modeling ligand-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., cyclooxygenase-2). Focus on hydrophobic interactions with the tert-butyl group and hydrogen bonds with the amine .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess conformational flexibility .

Q. How do structural modifications at specific positions influence pharmacological activity?

- Methodological Answer : Systematic SAR studies are recommended:

- tert-Butyl Substitution : Replace with smaller alkyl groups (e.g., isopropyl) to assess steric effects on target binding .

- Methyl Group Position : Modify at C4/C5 to evaluate changes in lipophilicity (logP) and bioavailability .

- Amine Functionalization : Introduce acyl or sulfonyl groups to modulate solubility and metabolic stability .

Q. What strategies mitigate challenges in reproducing synthetic yields across laboratories?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Standardized Protocols : Pre-dry solvents (e.g., molecular sieves for DMF) and control inert atmospheres (N₂/Ar) to avoid side reactions .

- Inter-laboratory Validation : Share detailed synthetic logs (e.g., temperature ramps, stirring rates) via collaborative platforms .

Data Analysis and Contradiction Resolution

Q. How should conflicting bioactivity data from different assays be reconciled?

- Methodological Answer :

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays (e.g., enzymatic vs. cellular) to identify off-target effects.

- Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line viability (ATP assays) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data and identify outliers .

Q. What analytical techniques differentiate between degradation products and synthetic intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.